molecular formula C20H24N2O4 B8665559 Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy- CAS No. 37481-33-7

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy-

Cat. No. B8665559
CAS RN: 37481-33-7
M. Wt: 356.4 g/mol
InChI Key: CXWARSOKLLCROL-UHFFFAOYSA-N
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Description

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy- is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-8-yl)-3,4,5-trimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37481-33-7

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)benzamide

InChI

InChI=1S/C20H24N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h5-7,10-11H,8-9,12H2,1-4H3,(H,21,23)

InChI Key

CXWARSOKLLCROL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (2 g) prepared from 8-nitro-2-methyl-isoquinolinium p-toluenesulfonate as described for the 5-nitro isomer in Example 4 was dissolved in dry benzene (100 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 3,4,5-trimethoxybenzoyl chloride was dissolved in dry benzene (50 ml) and this solution was added to the solution of the tetrahydroisoquinoline. The solutions clouded on mixing and were then refluxed for 12 hours. After refluxing, the benzene was removed in vacuo leaving a viscous, yellow oil. This was suspended in 10% sodium carbonate solution to remove excess acid chloride. The insoluble oil was extracted from the aqueous sodium carbonate with chloroform which was dried over anhydrous magnesium sulfate. The chloroform was distilled off to leave a viscous, yellow oil. This was washed with ether and a white solid (3 g) formed. This was recrystallized from ethanol-water to yield the desired product as white felted needles, m.p. 177°-178.3° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
8-nitro-2-methyl-isoquinolinium p-toluenesulfonate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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5-nitro
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reactant
Reaction Step Two
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0.5 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
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0 (± 1) mol
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solvent
Reaction Step Seven

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